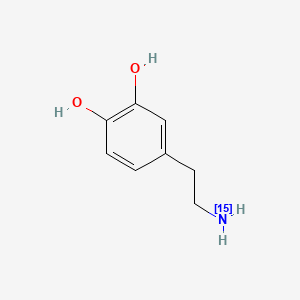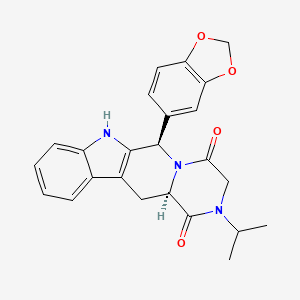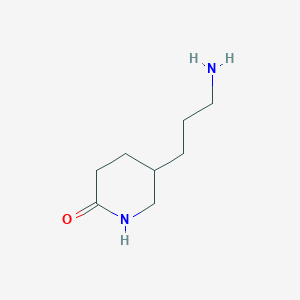
Dopamine-15N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dopamine-15N is a nitrogen-15 isotope-labeled version of dopamine, a catecholamine neurotransmitter that plays several crucial roles in the brain and body. This compound is used extensively in scientific research to study the biochemical pathways and mechanisms involving dopamine, as well as to trace metabolic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dopamine-15N typically involves the incorporation of nitrogen-15 into the dopamine molecule. One common method is the reductive amination of 3,4-dihydroxyphenylacetaldehyde with 15N-labeled ammonia or an amine source . The reaction is usually carried out under mild conditions to preserve the integrity of the catechol structure.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process often includes steps like purification through liquid chromatography and verification using mass spectrometry to ensure the correct isotopic labeling .
Análisis De Reacciones Químicas
Types of Reactions
Dopamine-15N undergoes various chemical reactions similar to its non-labeled counterpart. These include:
Reduction: Although less common, dopamine can be reduced under specific conditions to form dihydroxyphenylethylamine.
Substitution: Dopamine can undergo electrophilic substitution reactions, particularly at the aromatic ring, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used under controlled conditions.
Substitution: Electrophilic substitution often requires catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Dopamine quinone and other quinone derivatives.
Reduction: Dihydroxyphenylethylamine.
Substitution: Various substituted dopamine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Dopamine-15N is widely used in scientific research for various applications:
Chemistry: Used to study the reaction mechanisms and pathways involving dopamine.
Biology: Helps in tracing metabolic pathways and understanding the role of dopamine in cellular processes.
Industry: Employed in the synthesis of advanced materials and in the development of biosensors.
Mecanismo De Acción
Dopamine-15N functions similarly to dopamine in the body. It acts on dopamine receptors, which are G protein-coupled receptors, to exert its effects. The primary molecular targets include D1, D2, D3, D4, and D5 receptors. The pathways involved include the cAMP signaling pathway and the phosphatidylinositol pathway . This compound is particularly useful in studying these mechanisms due to its isotopic labeling, which allows for precise tracking and analysis .
Comparación Con Compuestos Similares
Similar Compounds
Dopamine: The non-labeled version of Dopamine-15N.
Norepinephrine: Another catecholamine neurotransmitter with similar structure and function.
Uniqueness
This compound is unique due to its isotopic labeling, which allows for detailed studies of metabolic and biochemical pathways. This makes it invaluable in research settings where precise tracking of the compound is required .
Propiedades
Fórmula molecular |
C8H11NO2 |
|---|---|
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
4-(2-(15N)azanylethyl)benzene-1,2-diol |
InChI |
InChI=1S/C8H11NO2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5,10-11H,3-4,9H2/i9+1 |
Clave InChI |
VYFYYTLLBUKUHU-QBZHADDCSA-N |
SMILES isomérico |
C1=CC(=C(C=C1CC[15NH2])O)O |
SMILES canónico |
C1=CC(=C(C=C1CCN)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4,4''-(1,2-Diphenyl-1,2-ethenediyl)bis[4'-bromo-1,1'-biphenyl]](/img/structure/B13436435.png)




![[5-Chloro-2-[(isopropylsulfonyl]phenyl]-hydrazine](/img/structure/B13436464.png)

![N-[4-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]phenyl]methanesulfonamide;hydrochloride](/img/structure/B13436470.png)
![4lambda6,12lambda6,16lambda6,24lambda6-Tetrathia-1,3,7,9,13,15,19,21-octazapentacyclo[19.3.1.13,7.19,13.115,19]octacosane 4,4,12,12,16,16,24,24-octaoxide](/img/structure/B13436471.png)

